molecular formula C12H10N2O5S B12711036 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- CAS No. 173908-12-8

1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)-

Cat. No.: B12711036
CAS No.: 173908-12-8
M. Wt: 294.29 g/mol
InChI Key: JFVAYFMVEJXXAS-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and chemical significance. This particular compound is characterized by the presence of an acetyl group at the 2-position and a nitrophenylsulfonyl group at the 1-position of the pyrrole ring.

Preparation Methods

The synthesis of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize metal-catalyzed conversions and oxidative coupling reactions to achieve high yields and selectivity .

Chemical Reactions Analysis

1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

173908-12-8

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

1-[1-(2-nitrophenyl)sulfonylpyrrol-2-yl]ethanone

InChI

InChI=1S/C12H10N2O5S/c1-9(15)10-6-4-8-13(10)20(18,19)12-7-3-2-5-11(12)14(16)17/h2-8H,1H3

InChI Key

JFVAYFMVEJXXAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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